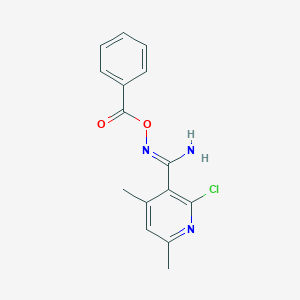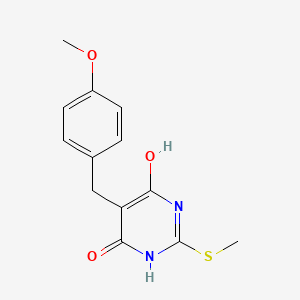![molecular formula C14H11BrN2O3 B5832930 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone, also known as BANE, is a chemical compound that belongs to the family of aryl ketones. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound is known for its unique chemical properties, which make it an attractive candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone is not fully understood. However, it is believed to act by inhibiting key enzymes and signaling pathways involved in the development and progression of various diseases. The compound has been shown to target specific molecular targets, including protein kinases, transcription factors, and inflammatory mediators.
Biochemical and Physiological Effects:
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. The compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has several advantages as a research tool. It is readily available and relatively easy to synthesize. It exhibits a broad spectrum of biological activities, making it a useful lead compound for drug development. However, the compound also has some limitations. It is highly reactive and can be difficult to handle, particularly in large-scale experiments. It also has limited solubility in water, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone. One area of interest is the development of new drugs and therapeutic agents based on the structure of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone. Researchers are also exploring the potential of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone as a tool for studying the molecular mechanisms of disease. Finally, there is interest in developing new synthesis methods and improving the scalability of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone production for use in large-scale experiments.
Synthesemethoden
The synthesis of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone involves a multi-step process that starts with the reaction of 3-bromoaniline with 4-nitrobenzaldehyde in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and deprotection, to yield the final product. The synthesis of 2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone is a complex process that requires careful control of reaction conditions and the use of specialized equipment.
Wissenschaftliche Forschungsanwendungen
2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been used as a lead compound for the development of new drugs and therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Eigenschaften
IUPAC Name |
2-(3-bromoanilino)-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-11-2-1-3-12(8-11)16-9-14(18)10-4-6-13(7-5-10)17(19)20/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPQZEWJYSMJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)











